Galloxanthin

Description

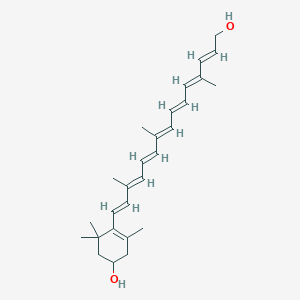

Structure

3D Structure

Properties

Molecular Formula |

C27H38O2 |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E)-15-hydroxy-3,7,12-trimethylpentadeca-1,3,5,7,9,11,13-heptaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C27H38O2/c1-21(11-7-8-12-22(2)15-10-18-28)13-9-14-23(3)16-17-26-24(4)19-25(29)20-27(26,5)6/h7-17,25,28-29H,18-20H2,1-6H3/b8-7+,13-9+,15-10+,17-16+,21-11+,22-12+,23-14+ |

InChI Key |

NHPUPPMAMNMMMG-JNOJMRGUSA-N |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/CO)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CCO)C)C |

Synonyms |

galloxanthin |

Origin of Product |

United States |

Galloxanthin Biosynthesis and Metabolic Transformations

Dietary Precursor Identification and Uptake Mechanisms

Vertebrates are incapable of synthesizing carotenoids de novo and must acquire them from their diet. nih.gov The specific carotenoids available in an animal's diet are therefore the fundamental building blocks for any carotenoids that are endogenously modified and deposited in tissues.

Scientific evidence has firmly established the dietary xanthophyll zeaxanthin (B1683548) as the primary precursor for the biosynthesis of galloxanthin in the avian retina. nih.govbiologists.com Tracing studies in avian models, such as the Japanese quail (Coturnix japonica), have shown that all carotenoids found in the retina, including the apocarotenoid galloxanthin, can be derived from just two dietary precursors: lutein (B1675518) and zeaxanthin. biologists.com Galloxanthin is specifically formed from the metabolic transformation of zeaxanthin after it has been transported to the eye. nih.govresearchgate.net This conversion is a critical step in producing the specific palette of carotenoids that birds use in the oil droplets of their cone photoreceptors to filter light. biologists.comroyalsocietypublishing.org

The journey of dietary carotenoids from ingestion to the ocular tissues is a complex process mediated by specific transporters and receptors. After consumption, carotenoids are absorbed from the digestive tract. biologists.com The efficient uptake of these lipophilic molecules is facilitated by transporters such as the scavenger receptor class B type 1 (SCARB1), which has been identified as crucial for carotenoid absorption. biologists.com

Once absorbed into the bloodstream, carotenoids are transported to various tissues. The more hydrophilic xanthophylls, like lutein and zeaxanthin, are primarily carried by high-density lipoproteins (HDL), while more hydrophobic carotenoids are transported on low-density lipoproteins (LDL). nih.govnih.gov In the eye, scavenger receptor proteins are involved in the uptake of these carotenoids from the lipoproteins into the retinal cells. nih.gov This selective uptake mechanism is essential for concentrating specific carotenoids like zeaxanthin in the ocular tissues where they can be metabolized. nih.govnih.gov

The concentration of galloxanthin in the retina is directly influenced by the amount of its precursor, zeaxanthin, in the diet. Studies conducted on Japanese quail have demonstrated that dietary enrichment with zeaxanthin leads to a significant and robust elevation of zeaxanthin levels in the serum, liver, fat, and, most importantly, the retina. arvojournals.orgresearchgate.net

In these studies, quail fed a diet supplemented with zeaxanthin showed retinal zeaxanthin concentrations approximately 20 times higher than those on a control diet. arvojournals.org Concurrently, these retinas also contained a xanthophyll identified as galloxanthin. arvojournals.org While the direct quantitative relationship is complex and regulated by enzymatic activity, the principle remains that higher availability of the zeaxanthin substrate can support greater production of its metabolic derivatives, including galloxanthin. Conversely, a diet deficient in zeaxanthin would limit the bird's ability to produce galloxanthin, impacting the composition of the retinal oil droplets. nih.govbiologists.com

Table 1: Impact of Zeaxanthin Supplementation on Tissue Carotenoid Levels in Quail This table summarizes findings from studies on Japanese quail, demonstrating the effect of a zeaxanthin-enriched diet (Z+ diet) compared to a control diet (C- diet) on carotenoid concentrations in various tissues. Data is conceptually derived from findings reported in scientific literature. arvojournals.orgresearchgate.net

| Tissue | Effect of Zeaxanthin-Enriched Diet | Key Observation |

|---|---|---|

| Serum | Significant Increase in Zeaxanthin | Demonstrates effective absorption of dietary zeaxanthin into the bloodstream. researchgate.net |

| Liver | Significant Increase in Zeaxanthin | Indicates systemic distribution and processing of the supplemented carotenoid. researchgate.net |

| Fat | Significant Increase in Zeaxanthin | Shows deposition of excess carotenoids in adipose tissue. researchgate.net |

| Retina | Significant Increase in Zeaxanthin | Confirms successful transport and uptake of the precursor into the target ocular tissue. arvojournals.orgresearchgate.net |

| Retina | Presence of Galloxanthin | Indicates the metabolic conversion of the accumulated zeaxanthin into galloxanthin. arvojournals.org |

Enzymatic Pathway Elucidation of Galloxanthin Production

The conversion of zeaxanthin to galloxanthin is not a spontaneous process but is catalyzed by a specific enzymatic pathway. The key step in this transformation is the oxidative cleavage of the zeaxanthin molecule.

The biosynthesis of apocarotenoids, such as galloxanthin, is initiated by the oxidative cleavage of the polyene chain of a parent carotenoid. nih.gov In the case of galloxanthin formation, this involves the precise breaking of a specific double bond in the zeaxanthin molecule.

The primary enzyme responsible for initiating galloxanthin synthesis is β-carotene oxygenase 2 (BCO2), also known as β-carotene 9',10'-dioxygenase. biologists.commdpi.com This enzyme catalyzes the asymmetric oxidative cleavage of zeaxanthin specifically at the 9',10' double bond in its central polyene chain. osti.govescholarship.org BCO2 has a broad substrate specificity, capable of cleaving various carotenoids, including both carotenes and xanthophylls like zeaxanthin. nih.govresearchgate.net

The action of BCO2 on zeaxanthin breaks the molecule, yielding an aldehyde intermediate, 3-hydroxy-β-apo-10'-carotenal. nih.govosti.gov This aldehyde is subsequently reduced by a dehydrogenase enzyme, likely a retinol (B82714) dehydrogenase (RDH), to form the final galloxanthin product (3-hydroxy-β-apo-10'-carotenol). osti.gov The expression of the BCO2 enzyme in the cone photoreceptors of the avian retina provides the molecular basis for the site-specific production of galloxanthin. osti.gov The activity of BCO2 is a critical regulatory point; its presence and activity lead to the degradation of carotenoids into apocarotenoids, whereas its absence or inhibition allows for the accumulation of unmodified carotenoids, as seen in the yellow skin of some chicken breeds. nih.govmdpi.com

Table 2: Key Molecules in Galloxanthin Biosynthesis This table outlines the roles of the primary substrate and enzymes involved in the conversion of dietary zeaxanthin to retinal galloxanthin. nih.govbiologists.commdpi.comosti.gov

| Molecule | Type | Function in Galloxanthin Pathway |

|---|---|---|

| Zeaxanthin | Dietary Carotenoid (Xanthophyll) | The primary precursor molecule sourced from the diet. nih.govbiologists.com |

| β-Carotene Oxygenase 2 (BCO2) | Enzyme (Dioxygenase) | Catalyzes the oxidative cleavage of the 9',10' double bond of zeaxanthin. mdpi.comosti.gov |

| 3-Hydroxy-β-apo-10'-carotenal | Apocarotenoid (Aldehyde) | The intermediate product formed after BCO2 cleaves zeaxanthin. nih.govosti.gov |

| Retinol Dehydrogenase (e.g., RDH12) | Enzyme (Dehydrogenase) | Proposed to catalyze the reduction of the aldehyde intermediate to the final alcohol form, galloxanthin. osti.gov |

| Galloxanthin | Apocarotenoid (Alcohol) | The final product, which is deposited in cone oil droplets in the avian retina. royalsocietypublishing.org |

Initial Oxidative Cleavage of Zeaxanthin

Generation of 3-Hydroxy-10'-apo-β-caroten-10'-al Intermediate

The initial step in the biosynthesis of galloxanthin is the creation of a critical intermediate, 3-Hydroxy-10'-apo-β-caroten-10'-al. This process begins with a dietary xanthophyll, typically zeaxanthin. The transformation is catalyzed by the enzyme β-carotene 9',10'-oxygenase 2 (BCO2), which performs an asymmetric or "eccentric" oxidative cleavage of the precursor molecule. nih.govnih.gov

Research demonstrates that BCO2 specifically targets the 9',10' double bond in the polyene chain of zeaxanthin. researchgate.net This enzymatic cleavage breaks the larger carotenoid into two smaller molecules: the key aldehyde intermediate, 3-Hydroxy-10'-apo-β-caroten-10'-al, and a byproduct. nih.govresearchgate.net This reaction is the foundational step, providing the necessary apocarotenoid substrate for the subsequent stages of galloxanthin synthesis.

Aldehyde Reduction to Galloxanthin

Following its generation, the aldehyde group of the 3-Hydroxy-10'-apo-β-caroten-10'-al intermediate undergoes a reduction to an alcohol group. This conversion is what forms the final galloxanthin molecule (also known as 10'-apo-β-carotene-3,10'-diol). nih.gov

The enzyme implicated in this critical reduction step is Retinol Dehydrogenase 12 (RDH12). researchgate.net RDH12 belongs to a family of enzymes known for metabolizing retinoids and other aldehydes. nih.govgenecards.org Its role in the visual cycle, primarily reducing all-trans-retinal (B13868) to all-trans-retinol, is well-documented. nih.govgene.visionarvojournals.org

In the context of galloxanthin biosynthesis, functional studies have confirmed the specific action of RDH12. Experiments involving the co-expression of BCO2 and RDH12 in cell cultures, supplemented with zeaxanthin, resulted in the successful production of galloxanthin. researchgate.net This demonstrates that RDH12 is the reductase responsible for converting the 3-Hydroxy-10'-apo-β-caroten-10'-al intermediate into galloxanthin. researchgate.net

Saturation to 11',12'-Dihydrogalloxanthin

Galloxanthin can be further metabolized through a saturation reaction, yielding 11',12'-dihydrogalloxanthin. This transformation is a key metabolic step in certain species, leading to a derivative with distinct spectral properties. nih.gov

The enzyme responsible for this conversion is Retinol Saturase (RETSAT). researchgate.netnih.gov RETSAT is an enzyme known to saturate double bonds within the polyene chain of retinoids, such as converting all-trans-retinol to all-trans-13,14-dihydroretinol. nih.govnih.gov Research has identified that avian RETSAT has a novel substrate specificity, enabling it to act on the apocarotenoid galloxanthin. nih.gov The co-expression of BCO2, RDH12, and RETSAT in the presence of zeaxanthin was shown to be sufficient for the production of 11',12'-dihydrogalloxanthin. researchgate.net

The enzymatic action of RETSAT results in a specific structural change to the galloxanthin molecule. RETSAT catalyzes the saturation of the carbon-carbon double bond at the 11' and 12' positions of the polyene chain. researchgate.netnih.gov This addition of hydrogen atoms eliminates one of the conjugated double bonds, shortening the chromophore. This structural modification shifts the light absorption maximum of the molecule to a shorter wavelength, with 11',12'-dihydrogalloxanthin absorbing maximally at 380 nm, compared to galloxanthin's peak at 402 nm. nih.gov

Comparative Analysis of Galloxanthin Metabolic Pathways Across Vertebrate Taxa

The metabolic pathway leading to galloxanthin and its derivatives is not uniformly present across all vertebrates; its prevalence is strongly linked to specific physiological functions, particularly in vision.

Birds: The galloxanthin pathway is well-established in avian species. nih.gov Galloxanthin was first isolated in the chicken retina and functions as a filter pigment in cone photoreceptor oil droplets. nih.gov The enzymes BCO2, RDH12, and RETSAT are all active in birds like the zebra finch to produce these compounds. researchgate.net The pathway shows functional divergence even within birds; species with violet-sensitive vision tend to have oil droplets containing galloxanthin, whereas species with UV-sensitive vision utilize the subsequent metabolite, 11',12'-dihydrogalloxanthin, to tune their spectral sensitivity. nih.gov

Fish: There is evidence suggesting a similar pathway may be active in some fish species. For instance, the gene for rdh12 has been identified as being involved in the carotenoid metabolism of red tilapia. researchgate.net Fish are known to convert dietary yellow carotenoids into other forms for pigmentation, and while the focus has often been on ketocarotenoid production, the presence of key enzymes suggests a potential for apocarotenoid synthesis like that of galloxanthin. nih.gov

Mammals: The complete metabolic pathway for galloxanthin biosynthesis is not considered to be active in mammals. While mammals possess the necessary enzyme families (BCO2, RDH12, RETSAT), their substrate specificities and primary roles are directed towards vitamin A metabolism and clearing excess dietary carotenoids. nih.govnih.gov Galloxanthin is not typically found in mammalian tissues, and studies in chickens show that while they can accumulate dietary carotenoids like humans, they also possess the specific machinery to create and utilize galloxanthin in the retina, a feature absent in mammals. researchgate.net

Avian Models of Galloxanthin Metabolism

The avian retina serves as the principal model for understanding galloxanthin metabolism. In birds, galloxanthin is a key pigment found in the cone oil droplets, which act as intraocular spectral filters to enhance color vision. osti.govbiologists.comosti.gov The biosynthesis of galloxanthin is a multi-step enzymatic process that begins with the dietary xanthophyll, zeaxanthin. nih.gov

Radioactive tracer studies have confirmed that zeaxanthin is the major dietary precursor for the production of galloxanthin in the avian retina. nih.gov The metabolic conversion involves the oxidative cleavage of zeaxanthin, followed by a reduction step. The primary enzymes implicated in this pathway were identified through biochemical and transcriptomic analyses of the chicken retina. osti.govresearchgate.net

The proposed metabolic pathway is as follows:

Cleavage of Zeaxanthin: The enzyme β-carotene oxygenase 2 (BCO2) catalyzes the asymmetric cleavage of zeaxanthin at the 9',10' double bond. osti.govnih.gov This reaction produces the intermediate aldehyde, 3-hydroxy-β-apo-10'-carotenal. osti.gov Mammalian BCO2 is also known to perform this cleavage. osti.gov

Reduction to Galloxanthin: The resulting aldehyde is then reduced to its alcohol form, galloxanthin (3-hydroxy-β-apo-10'-carotenol), by a reductase enzyme. osti.govnih.gov Evidence points to Retinol Dehydrogenase 12 (RDH12), which is expressed in cone photoreceptors, as the enzyme responsible for this reduction. osti.govresearchgate.net

Furthermore, galloxanthin can be subsequently metabolized to form dihydrogalloxanthin. This transformation is particularly important for tuning the spectral properties of cone oil droplets in birds with ultraviolet-sensitive (UVS) vision. biologists.comnih.gov The enzyme Retinol Saturase (RETSAT) has been identified as responsible for saturating the 11',12' double bond of galloxanthin to produce 11',12'-dihydrogalloxanthin. osti.govnih.gov This saturation shifts the absorbance spectrum of the pigment to shorter wavelengths, which is critical for optimizing color discrimination in UVS species. osti.govnih.gov

The following table summarizes the key enzymes involved in galloxanthin metabolism in avian models.

Interactive Data Table: Enzymes in Avian Galloxanthin Metabolism| Enzyme | Gene | Function in Galloxanthin Pathway | Reference |

|---|---|---|---|

| Beta-carotene (B85742) oxygenase 2 | BCO2 | Catalyzes the oxidative cleavage of zeaxanthin at the 9',10' double bond to produce 3-hydroxy-β-apo-10'-carotenal. | osti.govresearchgate.netnih.gov |

| Retinol Dehydrogenase 12 | RDH12 | Reduces 3-hydroxy-β-apo-10'-carotenal to galloxanthin. | osti.govresearchgate.net |

| Retinol Saturase | RETSAT | Catalyzes the saturation of the 11',12' double bond of galloxanthin to form 11',12'-dihydrogalloxanthin. | osti.govnih.govnih.gov |

Evidence of Galloxanthin Occurrence and Metabolism in Ichthyological Systems

While the metabolism of carotenoids is well-documented in fish, direct evidence for the widespread occurrence and specific metabolic pathways of galloxanthin is less detailed than in avian models. researchgate.net Fish, like birds, cannot synthesize carotenoids de novo and must obtain them from their diet, primarily from algae and crustaceans. tropicaledu.com They possess the enzymatic machinery to modify these dietary carotenoids to produce a variety of pigments used for coloration. nih.govresearchgate.net

The enzymatic pathways for carotenoid modification in fish show remarkable parallels to those in birds, suggesting that similar mechanisms may be widely utilized by vertebrates. nih.gov Studies have shown that fish use homologs of enzymes like Cytochrome P450 (specifically CYP2AE2, a homolog of avian CYP2J19) and 3-hydroxybutyrate (B1226725) dehydrogenase 1-like (BDH1L) for the biosynthesis of ketocarotenoids such as astaxanthin (B1665798) from zeaxanthin. nih.gov

Given that the formation of apocarotenoids like galloxanthin involves cleavage enzymes such as BCO2, which is conserved across vertebrates, it is plausible that fish also produce galloxanthin. nih.govnih.gov BCO2 has been identified in fish and is known to cleave various carotenoids. davetoews.com The presence of both dietary zeaxanthin and BCO2 activity in ichthyological systems provides the necessary components for the formation of the galloxanthin precursor, 3-hydroxy-β-apo-10'-carotenal. While the subsequent reduction to galloxanthin has not been explicitly demonstrated in fish as it has in birds, the conservation of reductase enzymes makes this a likely metabolic step. Therefore, although direct studies are limited, the fundamental enzymatic toolkit for galloxanthin biosynthesis appears to be present in fish. nih.govresearchgate.net

Regulatory Mechanisms of Galloxanthin Biosynthesis

The synthesis and accumulation of galloxanthin are tightly regulated processes, governed by the expression of specific enzymes and influenced by genetic factors. Research into these mechanisms has focused on identifying the genes responsible for the metabolic conversions and understanding how their expression is controlled.

Transcriptomic Profiling of Enzyme Expression

Transcriptomic profiling has been a crucial tool in identifying the enzymes involved in galloxanthin biosynthesis. By comparing the gene expression profiles of different retinal cell types, researchers have been able to pinpoint the genes whose expression correlates with the presence of specific carotenoids.

In a key study on the chicken retina, RNA sequencing (RNA-seq) was performed on sorted populations of green cone and red/double cone photoreceptors. osti.gov This analysis revealed that the gene for β-carotene oxygenase 2 (BCO2) was significantly enriched in these cone subtypes. osti.gov This finding, combined with biochemical assays showing that BCO2 cleaves zeaxanthin to produce the aldehyde precursor of galloxanthin, provided strong evidence for its role in the pathway. osti.govresearchgate.net Similarly, the gene for Retinol Dehydrogenase 12 (RDH12) was found to be expressed in cone photoreceptors, positioning it as the likely candidate for the reduction of the aldehyde to galloxanthin. osti.govresearchgate.net

Further transcriptomic studies comparing ultraviolet-sensitive (UVS) and violet-sensitive (VS) bird species identified RETSAT (Retinol Saturase) as the enzyme responsible for converting galloxanthin to dihydrogalloxanthin, a modification linked to shifts in visual sensitivity. nih.gov The expression patterns of BCO2, RDH12, and RETSAT in the retina are consistent with their proposed roles in apocarotenoid metabolism. nih.gov These transcriptomic approaches have been instrumental in moving from a general understanding of carotenoid metabolism to identifying the specific molecular players. scispace.comnih.govcabidigitallibrary.org

Interactive Data Table: Key Transcriptomic Findings in Galloxanthin Biosynthesis

| Study Focus | Method | Key Genes Identified | Finding | Reference |

|---|---|---|---|---|

| Chicken Cone Photoreceptors | RNA-seq & FAC sorting | BCO2, RDH12 | BCO2 and RDH12 expression is enriched in cone photoreceptors, supporting their role in converting zeaxanthin to galloxanthin. | osti.gov |

| Avian Retina (UVS vs. VS species) | Transcriptome Analysis | RETSAT | Expression of RETSAT correlates with the conversion of galloxanthin to dihydrogalloxanthin, tuning spectral filtering. | nih.gov |

| General Carotenoid Metabolism | Transcriptome Analysis | Multiple TFs (MYB, bHLH, NAC) | Various transcription factor families are involved in regulating the expression of carotenoid biosynthesis genes. | scispace.comnih.govmdpi.com |

Genetic Modulators of Galloxanthin Accumulation

Genetic factors, particularly variations within the genes encoding carotenoid-metabolizing enzymes, play a significant role in determining the levels of carotenoid accumulation. The gene for β-carotene oxygenase 2 (BCO2) is a primary genetic modulator. davetoews.com

BCO2 is involved in the breakdown of carotenoids into colorless apocarotenoids. davetoews.comoup.com Therefore, its level of activity is inversely related to the accumulation of intact carotenoids in tissues. Genetic variations that reduce or disable the function of the BCO2 enzyme can lead to a significant increase in the concentration of carotenoids, including zeaxanthin, the precursor to galloxanthin. oup.com

For example, in domesticated chickens, reduced expression of BCO2 in the skin is linked to the "yellow skin" phenotype, which results from the accumulation of dietary carotenoids that would otherwise be degraded. davetoews.com In canaries, a specific nonsynonymous mutation in the BCO2 gene has been shown to disable the enzyme's cleavage activity, leading to the novel appearance of carotenoid coloration in bare parts like the beak and legs. oup.com These findings demonstrate that BCO2 acts as a key regulatory point. Mutations or regulatory changes that diminish its function effectively open a gate for carotenoids to be deposited in tissues or, in the case of the retina, to be converted into other forms like galloxanthin. While genes like CYP2J19 (a ketolase) and SCARB1 (a transporter) are crucial for red coloration and carotenoid uptake respectively, BCO2 directly controls the availability of the carotenoid substrate pool for subsequent modifications, including the synthesis of galloxanthin. davetoews.comoup.comnih.gov

Biological Occurrence and Distribution of Galloxanthin

Localization within Ocular Tissues

Within the avian eye, galloxanthin is predominantly found in specialized structures within the cone photoreceptors.

A defining feature of avian cone photoreceptors is the presence of brightly colored oil droplets located in their inner segments. ctdbase.orgnih.gov These oil droplets function as long-pass cutoff filters, modifying the spectral sensitivity of the cones and thereby enhancing color discrimination. ctdbase.orgnih.gov Galloxanthin is a major carotenoid pigment found within these oil droplets. ctdbase.orguni-freiburg.denih.gov

Research has identified galloxanthin as the primary carotenoid component of the C-type oil droplets, which are associated with the short-wavelength-sensitive type 2 (SWS2) cones, often referred to as blue cones. Galloxanthin is also a constituent of the P-type oil droplets, found in the principal member of the double cones. nih.gov In P-type droplets, galloxanthin is often present alongside other carotenoids, including lutein (B1675518) and zeaxanthin (B1683548). nih.gov While predominantly found in C and P types, some studies suggest the presence of apocarotenoids, including galloxanthin, in other droplet types as well, contributing to short-wavelength filtering.

The relative abundance of key carotenoids in different oil droplet types in the chicken retina illustrates the specific localization of galloxanthin:

| Oil Droplet Type | Predominant Carotenoid(s) | Other Carotenoids Present |

| R-type | Astaxanthin (B1665798) | Apocarotenoids, including galloxanthin |

| Y-type | Zeaxanthin | Apocarotenoids, including galloxanthin |

| C-type | Galloxanthin | Dihydrogalloxanthin ctdbase.org |

| P-type | Galloxanthin, Zeaxanthin, Lutein nih.gov | Apocarotenoids |

| T-type | No measurable pigment | - |

The distribution of oil droplets, and consequently the carotenoids they contain like galloxanthin, can vary across different regions of the avian retina. For instance, the density of oil droplets can be significantly higher in central retinal areas compared to peripheral regions in some species like the crow. Additionally, the pigmentation of P-type droplets has been observed to vary within the eyes of some bird species, with higher densities noted in the ventral retina. While direct studies detailing the precise regional concentration gradients of galloxanthin specifically are limited in the provided information, its presence within oil droplets suggests its distribution is tied to the distribution patterns of the C-type and P-type cones and their associated droplets.

Species-Specific Presence and Concentration

Galloxanthin has been identified and studied in the retinas of various avian species, with notable presence in Galliformes and Passeriformes.

Galloxanthin was first isolated from the retina of the domestic chicken (Gallus gallus) and has been extensively studied in this species to understand its properties and localization within oil droplets. ctdbase.org In the Japanese quail (Coturnix japonica), galloxanthin has been identified as a dominant carotenoid in the retina. One study indicated it was the second most concentrated carotenoid after astaxanthin in quail retina, contrasting with other findings that reported lutein and zeaxanthin as dominant in birds on a standard diet.

Galloxanthin, or structurally related apocarotenoids like 'fringillixanthin', have been observed in the retinas of songbird species, including zebra finches and canaries. ctdbase.org In the zebra finch, the C-type and P-type oil droplets are primarily pigmented with 3,4-dihydrogalloxanthin, a derivative of galloxanthin that absorbs ultraviolet light. This highlights the presence and metabolic processing of galloxanthin-related compounds within the visual systems of Passeriformes.

Galloxanthin: Occurrence, Distribution, and Distinction in Biological Tissues

Galloxanthin is a fascinating apocarotenoid pigment, notable for its presence in specific animal tissues, particularly within the visual systems of birds and in the integuments of certain aquatic species. Its formation involves the metabolic modification of dietary carotenoids, distinguishing it from the directly accumulated pigments found in tissues.

Galloxanthin is recognized as an apocarotenoid, a class of carotenoids formed through the oxidative cleavage of parent carotenoid molecules. researchgate.net While often studied in the context of avian vision due to its significant presence in bird retinas, galloxanthin's distribution extends to aquatic environments. It is found in the cone oil droplets of avian retinas, contributing to their complex carotenoid palette and spectral tuning. royalsocietypublishing.org

Galloxanthin in Aquatic Species (e.g., Black Bass, Ayu)

The occurrence of galloxanthin has been documented in aquatic species. Notably, it has been isolated and identified from the integuments of wild mature Ayu (Plecoglossus altivelis), marking the first reported instance of galloxanthin in fish. jst.go.jpresearchgate.net Research has also investigated the presence and metabolism of galloxanthin in Black Bass (Micropterus salmoides). jst.go.jp114.55.40dntb.gov.ua

Studies on Ayu have shown that (3R)-galloxanthin is produced through the eccentric cleavage of (3R, 3'R)-zeaxanthin, which is a principal carotenoid in this fish species. jst.go.jp Furthermore, (3R, 3'R)-astaxanthin can be reductively metabolized to (3S, 3'S)-zeaxanthin, subsequently converting to (3S)-galloxanthin. jst.go.jp

Distinction from Dietary Carotenoids in Tissues

Galloxanthin is distinguished from dietary carotenoids by its origin as a metabolic product rather than through direct accumulation from the diet. It is derived from dietary yellow carotenoids through a process involving the oxidative cleavage of the polyene chain. researchgate.net Enzymes such as BCO2 are implicated in the cleavage of precursors like zeaxanthin, leading to the formation of an aldehyde form of galloxanthin, which is subsequently reduced. researchgate.net

The presence and levels of galloxanthin in tissues can be dependent on the intake of specific dietary carotenoid precursors. arvojournals.org Analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial in identifying and quantifying galloxanthin in biological tissues, allowing for its separation and distinction from other carotenoids, including its dietary precursors. royalsocietypublishing.orgacs.orgarvojournals.orgosti.gov These methods enable researchers to analyze the complex mixtures of carotenoids present in tissues and determine the proportion of galloxanthin relative to other accumulated or metabolized pigments. royalsocietypublishing.orgarvojournals.org

Mechanistic Roles of Galloxanthin in Organismal Biology

Contribution to Avian Vision

In the complex visual system of birds, which is among the most sophisticated of all vertebrates, galloxanthin is a key molecule that enables superior color discrimination and adaptation to various light environments. It is not typically found in the avian diet but is synthesized in the retina from precursor carotenoids like zeaxanthin (B1683548). nih.gov The enzymes β-carotene oxygenase 2 (BCO2) and retinol (B82714) dehydrogenase 12 (RDH12) are understood to be involved in this metabolic conversion process. researchgate.net

Avian cone photoreceptors contain organelles known as oil droplets, which are located in the inner segment of the cell, directly in the path of light before it reaches the photosensitive outer segment. nih.govwikipedia.org These droplets are pigmented with high concentrations of specific carotenoids, allowing them to function as precise intracellular long-pass filters. nih.govnih.govuq.edu.au

Galloxanthin is the primary pigment found in the C-type oil droplets of the short-wavelength-sensitive type 2 (SWS2) cones, also known as blue cones. nih.govnih.govnih.gov It is also a major component in the P-type droplets of the principal member of the double cones, where it is mixed with other carotenoids like lutein (B1675518) and zeaxanthin. nih.govnih.gov With a main absorption peak around 400 nm, galloxanthin effectively absorbs violet and near-ultraviolet light. nih.gov This filtering action prevents these shorter wavelengths from reaching the visual pigment, thereby modifying the light that the photoreceptor ultimately detects. nih.govnih.gov The presence of short-wavelength absorbing apocarotenoids like galloxanthin in all pigmented droplet types ensures a more complete filtering of light where other carotenoids may be less effective. nih.gov

The spectral filtering by galloxanthin in the oil droplets directly modulates the spectral sensitivity of the cone photoreceptors. uq.edu.aunih.gov By absorbing short-wavelength light, the galloxanthin-pigmented oil droplet narrows the spectral sensitivity function of the cone cell. uq.edu.au This effectively shifts the peak sensitivity of the photoreceptor towards longer wavelengths. uq.edu.au For instance, the C-type oil droplet in the SWS2 (blue) cone tunes its sensitivity, creating a more defined response to a specific range of the light spectrum. nih.gov This "tuning" is a critical mechanism that allows the avian visual system to reduce the spectral overlap between different cone classes, which is a fundamental requirement for enhanced color vision. wikipedia.orguq.edu.au

The precise spectral tuning provided by galloxanthin and other carotenoid filters is crucial for enhancing an animal's ability to distinguish between colors. nih.govnih.gov By narrowing the spectral sensitivities of the cone photoreceptors and reducing their overlap, the oil droplets increase the number of discernible colors. wikipedia.orgnih.gov This sharpened sensory input allows the bird's nervous system to make more accurate comparisons of the signals from different cone types, which is the basis of color discrimination. osti.gov

Furthermore, this filtering mechanism is believed to improve color constancy. nih.govnih.gov Color constancy is the ability to perceive the color of an object as consistent despite changes in the spectral composition of the ambient light (e.g., direct sunlight versus shade). nih.gov Models of avian vision suggest that the narrowing of photoreceptor sensitivities by oil droplets, including those containing galloxanthin, contributes significantly to this ability, allowing birds to reliably identify food, mates, and predators under varying light conditions. nih.govnih.gov

Avian vision extends into the ultraviolet range, a capability that depends on the SWS1 cone photoreceptor. nih.govthekurzweillibrary.com The evolution of avian vision has seen multiple shifts in the SWS1 cone's maximal sensitivity (λmax) between violet-sensitive (VS) and ultraviolet-sensitive (UVS). nih.gov Galloxanthin plays a vital role in this context by acting as a short-wavelength filter. nih.govnih.gov

In both VS and UVS birds, galloxanthin filters violet and near-UV light, which helps to reduce the chromatic aberration that can occur at these short wavelengths. nih.gov This filtering can also prevent potential overstimulation of the visual pigment's secondary absorbance peak (the β-band), which, if stimulated by UV light, could compromise the accuracy of color discrimination. osti.gov The apocarotenoids within the oil droplets, therefore, provide essential filtering of light from the UV up to approximately 500 nm. osti.gov

Research has revealed a sophisticated mechanism of spectral tuning involving galloxanthin and its saturated form, 11',12'-dihydrogalloxanthin. nih.govthekurzweillibrary.com The evolution of the SWS1 cone from violet-sensitive (VS) to ultraviolet-sensitive (UVS) is complemented by a corresponding shift in the spectral filtering of the adjacent SWS2 (blue) cone. nih.govosti.gov This is achieved by modulating the ratio of galloxanthin and dihydrogalloxanthin in the C-type oil droplet. nih.govelifesciences.org

In VS species, such as the chicken, the C-type droplet contains predominantly galloxanthin. nih.govelifesciences.org In UVS species, the droplet contains a higher proportion of 11',12'-dihydrogalloxanthin, an apocarotenoid with a shorter-wavelength absorption peak. nih.govosti.gov This differential accumulation finely tunes the SWS2 cone's sensitivity to match the sensitivity of the SWS1 cone, maintaining an even spacing of photoreceptor sensitivities across the spectrum. nih.govosti.gov This correlated evolution is essential for preserving optimal color discrimination capabilities. nih.govthekurzweillibrary.com

| Avian Vision Type | SWS1 Opsin Sensitivity | SWS2 Cone Oil Droplet Composition | Primary Apocarotenoid Filter |

|---|---|---|---|

| Violet-Sensitive (VS) | Violet (λmax > 400 nm) | Primarily Galloxanthin | Galloxanthin |

| Ultraviolet-Sensitive (UVS) | Ultraviolet (λmax < 380 nm) | Primarily 11',12'-Dihydrogalloxanthin | 11',12'-Dihydrogalloxanthin |

Potential Protective Roles in Ocular Tissues

While the role of galloxanthin is primarily established in spectral filtering, its chemical nature as a xanthophyll carotenoid suggests it may also have protective functions within the eye. Xanthophylls like lutein and zeaxanthin are known to protect ocular tissues in primates through two primary mechanisms: filtering high-energy blue light and antioxidant activity. nih.govresearchgate.netnih.gov

Galloxanthin, by its very function, absorbs high-energy violet and near-UV light. nih.gov This absorption likely shields the sensitive photoreceptor cells and other retinal tissues from potential photochemical damage that such short-wavelength radiation can cause. nih.govnih.gov Long-term exposure to high-energy light is a known factor in retinal degeneration. nih.gov

Implications for Photoprotection in the Retina

Galloxanthin plays a significant role in the photoprotection of the retina, primarily observed in avian species. Its primary function is believed to be the filtering of harmful light wavelengths. nih.gov Galloxanthin acts as a filter pigment to block violet and near-ultraviolet radiation, which is particularly important given the large chromatic aberration of the eye at these wavelengths. nih.gov This function is crucial for protecting the sensitive photoreceptor cells from potential light-induced damage. longdom.orgmdpi.combrightfocus.org

In the avian retina, galloxanthin is a key component of the brilliantly colored oil droplets found within cone photoreceptors. nih.gov These oil droplets function as long-pass cut-off filters, which are instrumental in tuning the spectral sensitivity of the photoreceptors. nih.gov By absorbing short-wavelength light, galloxanthin helps to refine color vision and may enhance color discrimination. nih.govnih.gov Research indicates that galloxanthin is particularly effective as a short-wavelength filter. nih.gov The apocarotenoid is abundant and widely distributed in avian cone oil droplets, suggesting its importance in this filtering capacity. nih.gov Specifically, shifts in the absorbance of the blue cone oil droplet among different bird species are correlated with the spectral sensitivity of the violet cone, a process in which a saturated form of galloxanthin plays a part. osti.gov

The protective mechanism of carotenoids like galloxanthin involves absorbing blue light, which prevents the generation of reactive oxygen species that can damage photoreceptor cells. longdom.org While much of the research on retinal carotenoids focuses on lutein and zeaxanthin in the human eye, the function of galloxanthin in avian eyes provides a clear example of a carotenoid adapted for specific photoprotective needs. nih.govwebmd.comresearchgate.net Its absorption spectrum, with a main central band around 400 nm, is suited for filtering high-energy violet and near-ultraviolet light. nih.gov

Interactions with Other Carotenoids in Ocular Pigmentation

Galloxanthin's role in ocular pigmentation is defined by its presence and interaction with a complex mixture of other carotenoids within the cone oil droplets of the avian retina. nih.gov The specific composition of these droplets determines their color and spectral filtering properties, which in turn tunes the bird's color vision. nih.govresearchgate.net

Studies on the chicken (Gallus gallus) retina have provided detailed insights into these interactions. The oil droplets of different cone types contain a unique blend of carotenoids, with one type typically predominating. nih.gov Galloxanthin is identified as the predominant carotenoid in the oil droplets of short-wavelength-sensitive type 2 (SWS2 or "blue") cones. nih.govosti.gov It is also a primary pigment in the C-type droplets. researchgate.net

However, galloxanthin does not act in isolation. It is found in combination with other carotenoids across various cone types:

Double Cones: The principal member of the double cone contains a mixture of galloxanthin along with the hydroxycarotenoids lutein and zeaxanthin. nih.govresearchgate.net The presence of lutein and zeaxanthin alongside galloxanthin in the P-type droplet of the principal cone creates a distinctive long-wavelength shoulder in its absorbance spectrum. researchgate.net

Red and Double Cones: Preliminary results from spectral analyses indicate that while galloxanthin is the main carotenoid in blue cone oil droplets, it is also present in the red and double cones. osti.gov

All Pigmented Droplets: The apocarotenoid galloxanthin was found to be one of the most abundant carotenoids in the avian eye and was detected in all four classes of pigmented oil droplets. nih.gov

This complex palette of pigments, including the interaction between galloxanthin, astaxanthin (B1665798), and zeaxanthin, allows for the fine-tuning of spectral filtering. nih.gov For instance, astaxanthin is the dominant carotenoid in long-wavelength-sensitive cones (red), while zeaxanthin dominates in medium-wavelength-sensitive cones (green). nih.govresearchgate.net Galloxanthin's presence, particularly as a short-wavelength absorbing apocarotenoid, complements the filtering provided by other carotenoids like hydroxycarotenoids and ketocarotenoids, ensuring a more complete filtering of light across the spectrum. nih.gov

The metabolic pathways for these carotenoids are also interconnected. Research indicates that galloxanthin is formed in the avian retina through the oxidative cleavage of zeaxanthin, a dietary carotenoid. osti.govresearchgate.net This biochemical conversion highlights a direct interaction where one carotenoid serves as the precursor for another within the ocular tissue.

The following table summarizes the distribution of key carotenoids in the different cone oil droplets of the chicken retina, illustrating the interactive nature of these pigments.

| Cone Type | Oil Droplet Type | Predominant Carotenoid(s) | Other Carotenoids Present |

| Long-Wavelength Sensitive (LWS) | R-type | Astaxanthin | - |

| Medium-Wavelength Sensitive (MWS) | Y-type | Zeaxanthin | - |

| Short-Wavelength Sensitive Type 2 (SWS2) | C-type | Galloxanthin | Apocarotenoids |

| Double Cone (Principal Member) | P-type | Galloxanthin | Lutein, Zeaxanthin, Apocarotenoids |

Table based on findings from comprehensive analyses of chicken retinal carotenoids. nih.govresearchgate.net

Further research in the quail retina has also identified galloxanthin as a major ocular carotenoid, constituting a significant percentage of the total carotenoid content alongside others.

| Ocular Carotenoid | Percentage in Quail Retina (%) |

| Astaxanthin | 28.2 |

| ε,ε-carotene | 18.5 |

| Galloxanthin | 12.2 |

| Zeaxanthin | 11.8 |

| β-apo-2′-carotenol | 9.5 |

| Adonirubin | 5.4 |

| 3′-oxolutein | 3.8 |

| meso-Zeaxanthin | 3.0 |

| Lutein | 2.1 |

Table data from a 2007 study on carotenoids in the quail retina. nih.gov

Advanced Methodologies for Galloxanthin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating galloxanthin from complex biological matrices, such as retinal extracts, and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinal carotenoids, including galloxanthin. arvojournals.orgnih.govresearchgate.net Reversed-phase HPLC is commonly employed to separate galloxanthin from other carotenoids like astaxanthin (B1665798), zeaxanthin (B1683548), and lutein (B1675518), which are often present in the same retinal extracts. arvojournals.org The separation is typically achieved using C18 or specialized C30 carotenoid columns. mdpi.com

The selection of the mobile phase is critical for achieving good resolution between the different carotenoid isomers. researchgate.net A gradient elution with a mixture of solvents, such as acetonitrile, tert-butyl-methyl ether, and water, has been shown to be effective for separating a wide range of carotenoids. nih.gov The precise composition and gradient profile are optimized to ensure the separation of structurally similar compounds. researchgate.netmdpi.com For instance, a silica-based nitrile-bonded column has been successfully used to separate various carotenoids in quail retina extracts. researchgate.net

Quantification of galloxanthin is performed using a UV-visible detector, with the absorbance typically measured at the maximum absorption wavelength (λmax) of the compound. researchgate.net Calibration curves are generated using purified standards to ensure accurate determination of the concentration in samples. The limits of detection (LOD) and quantification (LOQ) for carotenoids using HPLC methods are typically in the range of 0.06 to 0.48 mg L-1. nih.gov

HPLC Systems for Carotenoid Analysis

| Component | Description | Common Application in Galloxanthin Research |

|---|---|---|

| Stationary Phase (Column) | Typically reversed-phase columns like C18 or specialized C30. Chiral columns can be used for stereoisomer separation. researchgate.net | Separation of galloxanthin from other retinal carotenoids (e.g., zeaxanthin, lutein, astaxanthin). arvojournals.orgresearchgate.net |

| Mobile Phase | A gradient mixture of organic solvents like acetonitrile, methanol, and ethers (e.g., methyl tert-butyl ether). mdpi.comnih.gov | Elution of carotenoids based on polarity, allowing for differential retention times. |

| Detector | UV-Visible spectrophotometer or Diode Array Detector (DAD). nih.govresearchgate.net | Detection and quantification of galloxanthin at its specific absorbance maximum. |

Hyphenated Techniques (e.g., HPLC-DAD, LC-MS)

To enhance the identification and structural elucidation of galloxanthin, HPLC is often coupled with other analytical techniques, a practice known as "hyphenation". nih.govnih.govchromatographytoday.com

HPLC with Diode Array Detection (HPLC-DAD) allows for the acquisition of the complete UV-Vis spectrum of the eluting compounds. researchgate.net This is particularly useful for identifying carotenoids based on their characteristic three-peaked absorption spectra and for distinguishing between isomers. nih.gov The use of an isosbestic wavelength approach in HPLC-DAD can aid in the reliable quantification of total carotenoid content, accounting for different E/Z-isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass-analyzing capabilities of a mass spectrometer. researchgate.netalgtech.no This technique is invaluable for confirming the identity of galloxanthin by providing its molecular weight and fragmentation patterns. algtech.noresearchgate.net LC-MS is especially powerful for distinguishing between carotenoids that have similar retention times and UV-Vis spectra. algtech.no Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used, with APCI often being more effective for ionizing carotenoids. researchgate.netnih.gov The development of advanced HPLC-MS/MS methods has significantly improved the sensitivity of carotenoid analysis, with detection limits that can be over 100 times lower than those of HPLC-DAD methods. nih.gov

Comparison of Hyphenated Techniques for Galloxanthin Analysis

| Technique | Principle | Advantage for Galloxanthin Research |

|---|---|---|

| HPLC-DAD | Combines HPLC separation with UV-Vis spectral analysis at multiple wavelengths simultaneously. researchgate.net | Provides spectral information for peak purity assessment and preliminary identification based on absorption spectra. nih.gov |

| LC-MS | Couples HPLC separation with mass spectrometry for molecular weight determination. researchgate.net | Confirms the identity of galloxanthin by providing its precise mass, aiding in distinguishing it from other co-eluting compounds. algtech.noresearchgate.net |

| LC-MS/MS | Involves tandem mass spectrometry for fragmentation analysis of selected ions. nih.gov | Offers enhanced structural information and specificity, leading to highly sensitive and reliable quantification. nih.gov |

Optimized Extraction and Saponification Protocols for Retinal Carotenoids

The analysis of galloxanthin from retinal tissue requires efficient extraction and sample preparation. Since carotenoids in the avian retina are often esterified with fatty acids within oil droplets, a saponification step is necessary to hydrolyze these esters before HPLC analysis. arvojournals.org

The extraction of carotenoids is typically performed using a mixture of organic solvents like hexane (B92381) and tert-methyl butyl ether. researchgate.net To prevent degradation of these light- and oxygen-sensitive molecules, the process is carried out under nitrogen and in the dark. arvojournals.org

Saponification, the base-catalyzed hydrolysis of esters, is a critical step. dntb.gov.ua However, the conditions must be carefully optimized as some carotenoids, like astaxanthin, are sensitive to strong basic conditions. arvojournals.org Research on Japanese quail retina has shown that different saponification protocols are needed to maximize the recovery of different carotenoids. arvojournals.org For instance, xanthophylls like galloxanthin are best recovered using a stronger base (e.g., 0.2 M KOH in methanol) for about 6 hours at room temperature, while a weaker base is preferable for astaxanthin. arvojournals.org The temperature and duration of saponification are also crucial parameters that need to be controlled to avoid degradation and isomerization of the carotenoids. cirad.fr For example, temperatures should generally not exceed 80°C. cirad.fr

Spectroscopic Approaches for Structural and Functional Analysis

Spectroscopic techniques are indispensable for characterizing the structure of galloxanthin and understanding its function as a light filter in the retinal oil droplets.

UV-Vis Absorbance Spectroscopy for Spectral Characteristics

UV-Visible (UV-Vis) absorbance spectroscopy is used to determine the characteristic absorption spectrum of galloxanthin. This spectrum provides insights into the conjugated system of double bonds in the molecule. nih.gov Galloxanthin exhibits a primary absorption maximum around 400-402 nm. nih.govnih.gov This relatively short wavelength absorption compared to other carotenoids suggests a conjugated system of eight double bonds. nih.gov

The exact position of the absorption maxima (λmax) is influenced by the solvent used for the measurement. fdbio-rptu.denih.govresearchgate.net The polarity of the solvent can cause a shift in the λmax, a phenomenon known as solvatochromism. nsf.gov For instance, the λmax of carotenoids tends to shift to longer wavelengths in less polar solvents. nsf.gov Therefore, it is crucial to report the solvent used when presenting spectral data.

UV-Vis Absorbance Maxima (λmax) of Galloxanthin in Different Contexts

| Context | Reported λmax (nm) | Reference |

|---|---|---|

| In organic solvent | ~400 | nih.gov |

| In oil droplets (chromophore) | 402 | nih.gov |

| Dissolved in pyridine | Absorbance peak noted | osti.gov |

Microspectrophotometry of Isolated Oil Droplets

Microspectrophotometry (MSP) is a powerful technique that allows for the measurement of absorbance spectra of microscopic structures, such as the carotenoid-containing oil droplets found in the cone photoreceptors of avian retinas. nih.govuq.edu.au This method has been instrumental in identifying the specific carotenoids present in different types of oil droplets and in quantifying their filtering properties. nih.gov

By measuring the absorbance spectra of individual, isolated oil droplets, researchers have confirmed that C-type and P-type droplets in the chicken retina are pigmented primarily with galloxanthin. researchgate.netfrontiersin.org The spectra of these oil droplets often show slight deviations from the spectrum of pure galloxanthin, which can be attributed to the presence of smaller amounts of other carotenoids like lutein and zeaxanthin. researchgate.netfrontiersin.org

MSP measurements have also revealed the high optical densities of these oil droplets, which act as effective long-pass filters, absorbing short-wavelength light. nih.govnih.gov The cut-off wavelength (λcut) or mid-wavelength (λmid), which describes the point where the filter transitions from absorbing to transmitting light, is a key parameter determined by MSP. uq.edu.auuq.edu.au For C-type oil droplets containing galloxanthin, the λmid is approximately 450 nm. nih.gov These filtering properties are crucial for tuning the spectral sensitivity of the photoreceptors and are thought to play a role in color vision and protection against photodamage. nih.govbioone.org

Hyperspectral Confocal Fluorescence Microscopy for In Situ Analysis

Hyperspectral Confocal Fluorescence Microscopy (HCFM) is a powerful, non-invasive technique for localizing fluorescent molecules within tissues and cells. This method combines the spatial resolution of confocal microscopy with the spectral resolving power of spectroscopy, generating a complete fluorescence emission spectrum at every pixel of a scanned image.

In the context of galloxanthin research, particularly within the avian retina, HCFM offers the ability to map the distribution of various carotenoids and other fluorophores without the need for extraction. Although carotenoids like galloxanthin have weak fluorescence compared to other biological pigments, HCFM coupled with advanced data analysis algorithms, such as multivariate curve resolution (MCR), can deconvolve complex, overlapping spectra. This allows for the separation of the galloxanthin signal from the fluorescence of other retinal components and autofluorescence from the tissue itself.

Studies on cyanobacteria have demonstrated the capability of HCFM to resolve very weak carotenoid fluorescence, identifying their prevalence in specific cellular structures like the cell wall and thylakoids. This approach is directly applicable to studying the precise location of galloxanthin within the oil droplets of specific cone photoreceptors in the chicken retina, providing critical insights into its function as a spectral filter. The technique enables researchers to distinguish pigments with emission maxima separated by as little as 10–15 nm, making it ideal for the complex environment of the avian eye where multiple carotenoids are present.

Resonance Raman Microscopy for Carotenoid Conformation

Resonance Raman (RR) microscopy is an exceptionally sensitive and specific technique for the analysis of carotenoids. By using an excitation laser wavelength that falls within the electronic absorption band of the carotenoid (typically 488 nm to 514 nm), the Raman signal is enhanced by several orders of magnitude. This resonance enhancement allows for the detection of carotenoids at very low concentrations in complex biological samples, producing a distinct spectral fingerprint with minimal interference from other molecules.

The RR spectrum of a carotenoid is dominated by three main bands:

ν1 (C=C stretching): A strong band around 1520 cm⁻¹, sensitive to the length of the conjugated polyene chain.

ν2 (C-C stretching): A band in the 1150-1160 cm⁻¹ region, coupled with C-H in-plane bending modes.

ν3 (C-H rocking): A band around 1000 cm⁻¹, associated with methyl group rocking motions.

For galloxanthin, RR spectroscopy has been used to analyze its conformation within the oil droplets of the avian retina. Studies have shown that galloxanthin, like other carotenoids in this environment, exists in a constrained or constrained-coplanar conformation, which is inferred from specific features of the RR spectrum. This conformational constraint is significant as it likely relates to how galloxanthin is bound within the lipid matrix of the oil droplet and affects its light-filtering properties.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν1 (C=C stretch) | ~1524 | Indicates the effective conjugation length of the polyene chain. |

| ν2 (C-C stretch) | ~1158 | Provides information about the overall molecular conformation. |

| ν3 (C-H rock) | ~1007 | Relates to the rocking motions of the methyl groups attached to the chain. |

Biochemical and Molecular Biology Techniques

Investigating the biosynthesis of galloxanthin from its dietary precursors requires a suite of biochemical and molecular biology tools to identify and characterize the enzymes and genes involved.

Gene Cloning, Mutagenesis, and Co-expression Studies

The identification and functional validation of genes responsible for carotenoid synthesis rely heavily on gene cloning and expression studies. For galloxanthin, the process begins with identifying candidate genes in the target organism (e.g., chicken), often through transcriptome analysis of tissues where the carotenoid is abundant, such as the retina.

Once candidate genes like BCO2 and RDH12 are identified, they are cloned, which involves isolating the gene's DNA sequence and inserting it into a plasmid vector. These expression constructs can then be used for co-expression studies in heterologous systems like HEK293 cells or bacteria to verify their combined function in converting a precursor to the final product.

Site-directed mutagenesis is a further refinement of this process, allowing researchers to make specific changes to the DNA sequence of a cloned gene. This can be used to:

Investigate the function of specific amino acid residues in the enzyme's active site.

Study regulatory regions, such as promoters, by altering specific DNA motifs to see how it affects gene expression.

Create gain-of-function or loss-of-function mutations to understand the enzyme's role in the broader metabolic network.

By systematically mutating key residues in BCO2 or RDH12 and observing the impact on galloxanthin production in a co-expression system, scientists can map the structure-function relationships of these critical biosynthetic enzymes.

Radioactive Tracer Studies for Metabolic Pathway Mapping

Radioactive tracer studies are a classic and definitive method for mapping metabolic pathways by tracking the transformation of molecules in vivo or in vitro. This technique involves labeling a precursor molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H).

To confirm the metabolic pathway from dietary zeaxanthin to galloxanthin in birds, one could perform a tracer study. The general methodology would be as follows:

Synthesis of Labeled Precursor: Chemically or biologically synthesize zeaxanthin labeled with ¹⁴C at one or more positions.

Administration: Administer the ¹⁴C-zeaxanthin to the study organism, for example, as part of the diet for domestic chickens.

Incubation and Tissue Harvest: After a designated period to allow for metabolic processing, tissues of interest (specifically the retina) are harvested.

Extraction and Separation: Carotenoids are extracted from the tissue and separated using chromatographic techniques like HPLC.

Detection: The separated fractions are analyzed for radioactivity using a scintillation counter or autoradiography.

The detection of a radioactive signal in the HPLC fraction corresponding to galloxanthin would provide direct evidence that it is a metabolic product of zeaxanthin. This method confirms precursor-product relationships and can reveal the presence of metabolic intermediates along the pathway.

Derivatization and Ozonolysis for Structural Confirmation

Chemical degradation techniques, while largely superseded by modern spectroscopic methods like NMR and mass spectrometry, were historically vital for structural elucidation and remain useful for confirmation. Ozonolysis is a key chemical reaction used to determine the position of double bonds in unsaturated molecules like carotenoids.

The procedure involves reacting the compound with ozone (O₃), which cleaves the carbon-carbon double bonds. The resulting intermediate ozonide is then treated with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide) to yield stable carbonyl compounds (aldehydes or ketones).

Derivatization, such as acetylation of the hydroxyl groups, can also be used. Comparing the properties (e.g., chromatographic behavior, mass spectrum) of the native compound with its derivatized form helps confirm the number and type of functional groups present.

In Situ Hybridization for Gene Expression Localization

In the study of Galloxanthin, determining the precise cellular location of its synthesis is crucial to understanding its function within the avian retina. In situ hybridization (ISH) is a powerful molecular technique used to localize specific DNA or RNA sequences within the cellular and tissue context. nih.govcellcarta.com This method provides a means to visualize where the genes responsible for Galloxanthin's metabolic pathway are actively being expressed (transcribed into messenger RNA or mRNA). nih.gov

While direct studies applying ISH specifically to Galloxanthin are not extensively detailed, the methodology is critical for investigating the enzymes implicated in its formation. Research has identified key enzymes in the Galloxanthin synthesis pathway, including β-carotene oxygenase 2 (BCO2) and potentially retinol (B82714) dehydrogenase 12 (RDH12), which are thought to mediate the conversion of zeaxanthin to Galloxanthin in the avian retina. researchgate.netnih.gov

The ISH process for studying these genes would involve:

Probe Design: Synthesizing labeled nucleic acid probes (RNA or DNA) that are complementary to the mRNA sequences of genes like BCO2 and RDH12. abcam.co.jp

Tissue Preparation: Preparing thin sections of avian retinal tissue, carefully preserving the RNA from degradation. cellcarta.com

Hybridization: Applying the labeled probes to the tissue sections, where they bind (hybridize) to their complementary mRNA targets. abcam.co.jp

Detection: Visualizing the location of the hybridized probes, often using fluorescence (FISH) or chromogenic detection methods, thereby revealing the specific cells and photoreceptor subtypes that are expressing the genes for Galloxanthin synthesis. nih.govcellcarta.com

By using ISH, researchers can confirm whether the expression of BCO2 and other related genes is localized to the specific cone photoreceptors—such as the short-wavelength-sensitive type 2 (SWS2) cones and the principal member of the double cones—where Galloxanthin is known to accumulate. nih.govroyalsocietypublishing.orgnih.gov This technique offers greater sensitivity than methods that only measure protein levels and provides critical insights into the genetic regulation of Galloxanthin distribution in the retina. cellcarta.com

Computational and Modeling Approaches

Computational models are indispensable tools for understanding the functional consequences of Galloxanthin's presence in the avian visual system. By simulating the physical and physiological effects of this carotenoid, researchers can test hypotheses about its role in vision that are difficult to address through direct experimentation alone.

Color Vision Modeling and Discrimination Threshold Analysis

The presence of Galloxanthin in cone oil droplets acts as a spectral filter, narrowing the spectral sensitivity of the photoreceptors. osti.gov This filtering is hypothesized to enhance an organism's ability to discriminate between different colors. royalsocietypublishing.org Computational models of color vision are used to quantify this enhancement.

A prominent model in this field is the receptor-noise limited (RNL) model. nih.gov This model calculates an animal's ability to distinguish between two different light spectra based on the signals generated by its different cone photoreceptor types and the inherent "noise" in the photoreceptor signaling process.

The modeling process incorporates several key parameters:

Photopigment Absorbance: The inherent light-absorption properties of the visual pigments (opsins) in each cone type.

Oil Droplet Transmittance: The filtering effect of the oil droplets is paramount. For cones containing Galloxanthin, the model includes its specific absorbance spectrum, which primarily filters short-wavelength light. nih.govroyalsocietypublishing.org Galloxanthin is the predominant carotenoid in the C-type oil droplet of the SWS2 cone and is also found in the P-type droplet of the principal double cone. nih.govroyalsocietypublishing.orgnih.gov

Ocular Media Transmittance: The filtering properties of the cornea, lens, and vitreous humor.

Ambient Light Spectrum: The environmental light conditions under which vision occurs.

By integrating these factors, the model predicts the spectral sensitivity of each cone type. These sensitivities are then used to calculate color discrimination thresholds—the minimum detectable difference between two colors. Studies using this approach predict that the sharp spectral filtering provided by Galloxanthin and other carotenoids in oil droplets improves color discrimination by reducing the spectral overlap between different cone classes. royalsocietypublishing.orgosti.gov This fine-tuning is believed to be a critical adaptation for behaviors that rely on color vision, such as foraging and mate selection. osti.gov

Optical Modeling of Oil Droplet Function

Beyond color discrimination, optical models are used to understand the physical function of the oil droplets themselves, which act as microlenses in addition to filters. nih.gov Galloxanthin, as a key pigment in C-type and P-type droplets, significantly influences their optical properties. researchgate.netnih.gov

Quantitative modeling of these droplets treats them as spherical microlenses that channel spectrally filtered light onto the photoreceptor's outer segment. nih.gov The models are built using data from techniques like microspectrophotometry, which measures the absorbance spectra of individual droplets. nih.gov Key parameters in these models include:

Carotenoid Composition and Concentration: The specific mixture and density of carotenoids determine the droplet's filtering characteristics. Galloxanthin, an apocarotenoid with a conjugated system of eight double bonds, has a peak absorbance at shorter wavelengths (around 400 nm) compared to carotenoids like zeaxanthin or astaxanthin. nih.govnih.gov

Optical Density (OD): A measure of the droplet's light absorbance. Models predict how the cut-off wavelength (λcut)—the point where the filter begins to transmit light—changes with the optical density of pure Galloxanthin. royalsocietypublishing.orgresearchgate.net

Refractive Index: The high concentration of carotenoids like Galloxanthin increases the refractive index of the oil droplet relative to the surrounding cytoplasm. nih.gov This refractive index contrast is what allows the droplet to function as a powerful lens, focusing light. Optical models can use physical principles, such as the Kramers-Kronig relations, to relate the measured absorption spectrum of Galloxanthin to its effect on the droplet's refractive index at different wavelengths. nih.gov

These models have demonstrated that the measured cut-off wavelengths of C-type oil droplets align well with predictions for pure Galloxanthin at comparable optical densities. royalsocietypublishing.orgresearchgate.net Furthermore, the models show that short-wavelength absorbing apocarotenoids like Galloxanthin are crucial for filtering light in a spectral region where other carotenoids are less effective. royalsocietypublishing.orgnih.gov This filtering may reduce chromatic aberration, which can compromise spatial resolution, a function particularly important for the double cones thought to mediate spatial and luminance vision. nih.gov

Data Tables

Table 1: Genes Implicated in Galloxanthin Synthesis in the Avian Retina

| Gene/Enzyme Name | Abbreviation | Proposed Function in Pathway |

|---|---|---|

| Beta-carotene (B85742) oxygenase 2 | BCO2 | Mediates the oxidative cleavage of zeaxanthin to form the precursor to Galloxanthin. researchgate.netnih.gov |

Table 2: Properties of Avian Cone Oil Droplets Containing Galloxanthin

| Droplet Type | Associated Cone | Primary Carotenoid(s) | Function |

|---|---|---|---|

| C-type | Short-Wavelength-Sensitive Type 2 (SWS2) | Galloxanthin nih.govroyalsocietypublishing.org | Acts as a short-wavelength cut-off filter, absorbing light below ~450 nm. royalsocietypublishing.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Astaxanthin |

| β-carotene |

| Dihydrogalloxanthin |

| Galloxanthin |

| Lutein |

| Zeaxanthin |

Evolutionary and Ecological Perspectives on Galloxanthin

Correlated Evolution of Galloxanthin and Ocular Pigmentation

The evolution of avian vision is closely linked to the composition of carotenoids in their retinal cone oil droplets. Galloxanthin is a prominent apocarotenoid found in the eye and has been identified in all four classes of pigmented oil droplets in chickens. It is particularly abundant in the oil droplets of short-wavelength-sensitive type 2 (SWS2) cones and the principal member of the double cone photoreceptors. The presence of galloxanthin in these droplets reflects its importance as a short-wavelength filter.

In the course of avian evolution, the spectral tuning of cone photoreceptors has been precisely modulated through changes in carotenoid content within these oil droplets. Species active in bright light conditions tend to have oil droplets with carotenoids that optimize color discrimination and constancy. The spectral filtering provided by oil droplets containing pigments like galloxanthin narrows the spectral bandwidth of receptor sensitivity, reducing overlap between adjacent cone types and theoretically enhancing color discrimination and constancy.

Adaptations for Visual Ecology in Diverse Environments

The specific apocarotenoids present in the SWS2 cone oil droplets, namely galloxanthin and 11',12'-dihydrogalloxanthin, are crucial for tuning the spectral filtering of these cones. The ratio of these two pigments is modulated in different bird species to fine-tune the spectral filtering of the SWS2 cone, which is particularly important in species with ultraviolet (UVS) vision. In UVS species, the shift in the SWS1 opsin towards UV sensitivity is complemented by a corresponding short-wavelength shift in the spectrally adjacent SWS2 cone, mediated by changes in the galloxanthin:dihydrogalloxanthin ratio. This co-adaptation is necessary to maintain even sampling of the light spectrum and optimize color discrimination in bright light conditions.

Conversely, species adapted to dim-light environments often exhibit reduced or absent carotenoids in their cone oil droplets, which increases cone sensitivity in low light levels. This highlights a trade-off between adaptations for color vision in bright light (requiring filtering pigments like galloxanthin) and sensitivity in dim light.

Genetic Basis of Carotenoid Pigmentation and its Regulation by Galloxanthin

The presence and levels of galloxanthin and other carotenoids in avian tissues, including the retina, are influenced by genetic factors controlling carotenoid metabolism and transport. While animals cannot synthesize carotenoids de novo and must obtain them from their diet, they possess enzymes that can modify these ingested pigments.

The apocarotenoid galloxanthin is believed to be formed through the oxidative cleavage of dietary zeaxanthin (B1683548), followed by a reduction of the resulting aldehyde. Enzymes such as beta-carotene (B85742) oxygenase 2 (BCO2) and retinol (B82714) dehydrogenase 12 (RDH12) have been implicated in the formation of galloxanthin in the avian retina. BCO2 is hypothesized to mediate the initial cleavage of zeaxanthin. Studies have shown that mutations in the BCO2 gene can disable its carotenoid-cleavage activity, leading to increased concentrations of intact carotenoids and reduced levels of apocarotenoids like galloxanthin in tissues. This suggests that BCO2 plays a key role in regulating the presence of carotenoid-cleavage products, including galloxanthin. Other genes like RETSAT have also been suggested to be involved in the enzymatic pathway contributing to carotenoid-based spectral filtering, potentially influencing the ratio of galloxanthin to dihydrogalloxanthin.

Interplay between Immunity and Retinal Galloxanthin Levels

Maintaining adequate levels of carotenoids in tissues, including the retina, can be energetically costly for animals. Research in house finches (Carpodacus mexicanus) has demonstrated a link between immune system activation and the depletion of specific retinal carotenoids, including galloxanthin and zeaxanthin. In a study where house finches were challenged with immune stimulants (lipopolysaccharide and phytohaemagglutinin), immune-challenged birds exhibited significantly lower levels of retinal galloxanthin and zeaxanthin compared to control birds. This depletion was specific to certain retinal carotenoid types, as levels of astaxanthin (B1665798), lutein (B1675518), and ε-carotene remained unchanged.

This finding suggests a potential trade-off where resources, including carotenoids, are reallocated to fuel the immune response, potentially at the expense of maintaining optimal carotenoid levels in the retina. Such depletion could potentially impact visual health and performance, representing an additional cost associated with immune system activation. The correlation between retinal levels of galloxanthin and zeaxanthin and circulating plasma carotenoid levels in wild house finches further supports the idea that systemic factors, such as immune status, can influence the availability of these carotenoids in the retina.

Emerging Research Directions in Galloxanthin Studies

Detailed Mechanistic Studies of Oil Droplet Formation and Pigmentation

Galloxanthin is a major pigment in the C-type and P-type oil droplets found in avian retinal cones. royalsocietypublishing.orgnih.govfrontiersin.orgnih.gov These oil droplets function as spectral filters, and their precise carotenoid composition, including galloxanthin, is crucial for tuning the spectral sensitivity of the photoreceptors. royalsocietypublishing.orgnih.govfrontiersin.orgwustl.edu While the importance of these oil droplets and their pigmentation is well-established, detailed mechanistic studies on the formation of these oil droplets and the specific processes by which galloxanthin is incorporated and maintained within them are ongoing. nih.gov Gene expression profiling has identified candidate genes potentially involved in oil droplet formation, but the molecular underpinnings of this process remain largely unknown. nih.govwustl.edu Understanding the mechanisms governing oil droplet development and carotenoid sequestration is vital for a complete picture of how galloxanthin contributes to avian vision.

Broader Functional Implications Beyond Visual Systems

Although galloxanthin's primary known function is its role as a spectral filter in avian cone oil droplets, research is beginning to explore potential broader functional implications. Carotenoids, in general, are known for their antioxidant properties. researchgate.netresearchgate.net While specific research on the antioxidant or other non-visual functions of galloxanthin is limited, its presence in tissues suggests the possibility of roles beyond light filtering. Investigating whether galloxanthin exerts protective effects against oxidative stress or participates in other cellular processes outside the visual system represents an emerging area of research.

Development of Novel Genetic and Molecular Tools for Manipulation

Advancing the study of galloxanthin requires sophisticated tools for manipulating its biosynthesis and function. The identification and characterization of enzymes like BCO2 and RDH12 represent significant steps, enabling in vitro studies of galloxanthin synthesis. elifesciences.orgresearchgate.net The development of genetic tools, such as gene knockout or overexpression techniques targeting these enzymes, could allow researchers to study the impact of altered galloxanthin levels in vivo. researchgate.net Furthermore, molecular tools that enable the visualization or targeted delivery of galloxanthin within cells and tissues would be invaluable for understanding its localization and interaction with other cellular components. Technologies like CRISPR-Cas9, which allow for precise genome editing, hold potential for manipulating genes involved in carotenoid metabolism, including those related to galloxanthin biosynthesis. wikipedia.orgsynthego.com

Q & A

Q. How should researchers navigate conflicting hypotheses about Galloxanthin’s photoprotective mechanisms?

- Methodological Answer : Design comparative studies using knockout mutants (e.g., algal strains lacking Galloxanthin) to isolate its role. Pair in vitro ROS scavenging assays with in situ fluorescence quenching measurements. Use time-resolved spectroscopy to track energy dissipation pathways .

Data Presentation & Reproducibility

Q. What metadata is critical when publishing Galloxanthin-related datasets?

- Methodological Answer : Include raw spectral files (e.g., .jdx for NMR), instrument parameters (e.g., HPLC gradient profiles), and biological source details (e.g., organism taxonomy, collection location). For computational data, provide input files and software versions. Use repositories like Zenodo or Figshare for long-term access .

Q. How can researchers ensure methodological transparency in Galloxanthin synthesis protocols?

Retrosynthesis Analysis